1-[3-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
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Overview
Description
1-[3-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
The synthesis of 1-[3-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to achieve the desired product. Industrial production methods may vary, but they generally focus on optimizing yield and purity through advanced catalytic processes .
Chemical Reactions Analysis
1-[3-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds to 1-[3-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory effects.
Matrine: Exhibits antiproliferative effects on cancer cells. The uniqueness of this compound lies in its specific trifluoroethan-1-one moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13F3N2O2 |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
1-[3-amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H13F3N2O2/c9-8(10,11)7(15)13-2-5(4-14)1-6(12)3-13/h5-6,14H,1-4,12H2 |
InChI Key |
QFPXVPDIBBYSHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CC1N)C(=O)C(F)(F)F)CO |
Origin of Product |
United States |
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